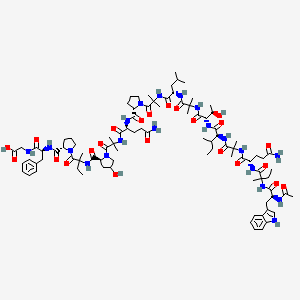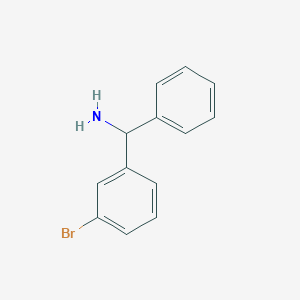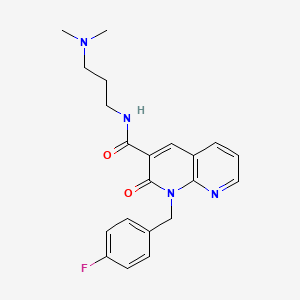
Ac-Trp-DL-Iva-Gln-Aib-xiIle-Thr-Aib-Leu-Aib-Pro-Gln-Aib-xiHyp-DL-Iva-Pro-Phe-Gly-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a type of peptaibol . Peptaibols are antibiotic peptides that are originated by fungi, include Aib (α-aminoisobutyric acid), and have a C-terminal amino alcohol . They are normally organized into amphiphilic helices due to the presence of noncanonical helix-promoting residues such as Aib or Iva (isovaline; α-ethylalanine) .
Synthesis Analysis
The synthesis of these peptaibols can be affected when some of their native residues are replaced with proline analogues and asymmetrical D -α,α-dialkyl glycines (two classes of noncanonical amino acids) . Systematic substitutions of native Aib, Pro, Hyp, and Iva residues were performed to elucidate the folding properties of the modified peptaibols incorporating noncanonical residues .Molecular Structure Analysis
The secondary structure of a peptaibol influences its ability to incorporate into membranes and therefore its function . The presence of Iva and the noncanonical proline analogue cis -3-amino- L -proline (ALP) in both peptaibols induces helical structures . Inserting asymmetric glycines such as α-methyl- D -leucine (MDL) and α-methyl- D -phenylalanine (MDP) into the peptaibols induces folding .Chemical Reactions Analysis
The folding of these peptaibols can be affected when some of their native residues are replaced with proline analogues and asymmetrical D -α,α-dialkyl glycines .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-2-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-2-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C91H138N20O23/c1-19-49(6)68(102-81(130)87(11,12)103-72(121)58(36-38-66(93)116)99-82(131)90(17,20-2)107-74(123)61(96-51(8)113)43-53-45-94-56-32-26-25-31-55(53)56)78(127)101-69(50(7)112)79(128)106-86(9,10)80(129)100-59(41-48(4)5)73(122)105-88(13,14)83(132)109-39-27-33-62(109)75(124)97-57(35-37-65(92)115)71(120)104-89(15,16)84(133)111-47-54(114)44-64(111)77(126)108-91(18,21-3)85(134)110-40-28-34-63(110)76(125)98-60(70(119)95-46-67(117)118)42-52-29-23-22-24-30-52/h22-26,29-32,45,48-50,54,57-64,68-69,94,112,114H,19-21,27-28,33-44,46-47H2,1-18H3,(H2,92,115)(H2,93,116)(H,95,119)(H,96,113)(H,97,124)(H,98,125)(H,99,131)(H,100,129)(H,101,127)(H,102,130)(H,103,121)(H,104,120)(H,105,122)(H,106,128)(H,107,123)(H,108,126)(H,117,118)/t49?,50-,54?,57+,58+,59+,60+,61+,62+,63+,64+,68+,69+,90?,91?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZXZSLMIVNRAL-WJGAPLEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(CC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NCC(=O)O)O)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(CC)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(C[C@H]2C(=O)NC(C)(CC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)O)O)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(CC)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C91H138N20O23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1880.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antibiotic XR 586 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Pyridin-4-yl)-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2611412.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2611415.png)
![2-(4-methylbenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2611418.png)

![N-(4-methylthiazol-2-yl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2611420.png)
![(3-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2611422.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2611425.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2611430.png)
![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2611432.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2611433.png)